N,N-Dimethyl-N'-ethylethylenediamine CAS number and properties
N,N-Dimethyl-N'-ethylethylenediamine CAS number and properties
An In-depth Technical Guide to N,N-Dimethyl-N'-ethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-N'-ethylethylenediamine, with the CAS number 123-83-1, is a versatile diamine derivative that serves as a crucial building block and reagent in various chemical and pharmaceutical applications. Its unique structure, featuring both a dimethylated and an ethylated nitrogen atom on an ethylenediamine backbone, imparts specific properties that make it a valuable ligand in coordination chemistry, a catalyst in organic synthesis, and an intermediate in the manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, safety information, key applications, and detailed experimental protocols.
Chemical and Physical Properties
N,N-Dimethyl-N'-ethylethylenediamine is a clear, colorless to slightly yellow liquid with a characteristic amine odor.[1] It is soluble in water and many organic solvents.[1][2] The key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 123-83-1 | [1][3][4][5] |
| Molecular Formula | C₆H₁₆N₂ | [1][3][4] |
| Molecular Weight | 116.20 g/mol | [3][4] |
| Boiling Point | 134-135 °C | [5] |
| Density | 0.738 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4222 | [5] |
| Flash Point | 24 °C (75.2 °F) - closed cup | |
| pKa | 10.34 ± 0.19 (Predicted) | [1] |
Safety and Handling
N,N-Dimethyl-N'-ethylethylenediamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][6] Proper personal protective equipment (PPE), including faceshields, gloves, and suitable respirators, should be used when handling this chemical. It should be stored in a well-ventilated, cool, and dark place, away from heat, sparks, and open flames.[1][6]
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Flammable liquids (Category 3) | 🔥 | H226: Flammable liquid and vapour. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][6] |
| Skin corrosion (Category 1B) | corrosive | H314: Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Core Applications
The bifunctional nature of N,N-Dimethyl-N'-ethylethylenediamine makes it a valuable compound in several fields.
Coordination Chemistry
As a bidentate ligand, it readily forms stable complexes with various transition metals. These metal complexes can be utilized as catalysts in a range of organic reactions.[3] The steric and electronic properties of the ligand, influenced by the different substituents on the nitrogen atoms, can be fine-tuned to modulate the reactivity and selectivity of the metallic center.
Organic Synthesis
In organic synthesis, this compound can act as a base or a nucleophile. It participates in reactions such as alkylations, acylations, and condensations.[1] It is also used as a catalyst for specific transformations, including olefin aziridination.[5]
Polymer Chemistry
N,N-Dimethyl-N'-ethylethylenediamine and similar diamines are employed as curing agents for epoxy resins and as stabilizers in polymerization processes.[3][7] The diamine crosslinks the polymer chains, enhancing the mechanical strength and thermal stability of the resulting material.
Drug Development
This diamine serves as a key intermediate in the synthesis of various pharmaceuticals.[3][7] Its structure can be incorporated into larger molecules to introduce basic nitrogen centers, which can be crucial for modulating properties like solubility and bioavailability of an active pharmaceutical ingredient.
Experimental Protocols
Synthesis of N,N-Dimethyl-N'-ethylethylenediamine
A common method for the preparation of N,N-Dimethyl-N'-ethylethylenediamine involves the reaction of ethylamine with 2-chloroethyldimethylamine.
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Reactants: Ethylamine, 2-Chloroethyldimethylamine.
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Procedure: A detailed synthetic route can be found in various chemical literature. Generally, the reaction involves the nucleophilic substitution of the chlorine atom by the primary amine group of ethylamine. The reaction is typically carried out in a suitable solvent and may require heating. Post-reaction workup involves neutralization, extraction, and purification by distillation to obtain the final product.
General Protocol for Use as a Ligand in a Copper-Catalyzed Cross-Coupling Reaction
This protocol describes a general workflow for using N,N-Dimethyl-N'-ethylethylenediamine as a ligand in a copper-catalyzed reaction, a common application.
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Reaction Setup: An oven-dried reaction vessel is charged with the aryl halide substrate, the coupling partner, a cesium carbonate base, and a copper(I) iodide catalyst.
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Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) multiple times to remove oxygen.
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Reagent Addition: N,N-Dimethyl-N'-ethylethylenediamine (as the ligand) and a suitable dry solvent (e.g., 1,4-dioxane) are added via syringe.
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Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70-110 °C) and stirred vigorously for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by techniques like TLC or GC-MS.
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Workup and Purification: The mixture is cooled to room temperature, filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired coupled product.
Visualizations
Caption: Synthesis of N,N-Dimethyl-N'-ethylethylenediamine.
Caption: Role as a bidentate ligand in metal coordination.
Caption: Application workflow in various scientific fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 3. N,N-Dimethyl-N'-ethylethylenediamine | 123-83-1 | Benchchem [benchchem.com]
- 4. N,N-Dimethyl-N'-ethylethylenediamine - Amerigo Scientific [amerigoscientific.com]
- 5. N,N-DIMETHYL-N'-ETHYLETHYLENEDIAMINE | 123-83-1 [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
